molecular formula C46H61N11O7 B10847549 cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-Val]

cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-Val]

Cat. No.: B10847549
M. Wt: 880.0 g/mol
InChI Key: GVZTZLFKKLVBJF-UHFFFAOYSA-N
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Description

C[Nle-Val-D-Nal(2’)-Arg-Trp-Glu]-NH2 is a cyclic peptide known for its selective antagonistic activity on melanocortin receptors, particularly melanocortin receptor 3 (MC3R) and melanocortin receptor 5 (MC5R).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of C[Nle-Val-D-Nal(2’)-Arg-Trp-Glu]-NH2 typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. The peptide chain is elongated through repeated cycles of deprotection and coupling reactions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The use of high-throughput purification techniques, such as preparative HPLC, ensures the production of high-purity peptides suitable for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: C[Nle-Val-D-Nal(2’)-Arg-Trp-Glu]-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine derivatives .

Scientific Research Applications

C[Nle-Val-D-Nal(2’)-Arg-Trp-Glu]-NH2 has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects by selectively binding to melanocortin receptors, particularly MC3R and MC5R. This binding inhibits the receptor’s activity, leading to downstream effects on various physiological processes. The mechanism involves the activation of G proteins, which subsequently modulate adenylate cyclase activity and cyclic adenosine monophosphate (cAMP) levels .

Comparison with Similar Compounds

Uniqueness: C[Nle-Val-D-Nal(2’)-Arg-Trp-Glu]-NH2 is unique due to its high selectivity for MC3R and MC5R over other melanocortin receptors. This selectivity makes it a valuable tool for studying the specific roles of these receptors in various physiological processes .

Properties

Molecular Formula

C46H61N11O7

Molecular Weight

880.0 g/mol

IUPAC Name

2-butyl-11-[3-(diaminomethylideneamino)propyl]-14-(1H-indol-3-ylmethyl)-8-(naphthalen-2-ylmethyl)-3,6,9,12,15,20-hexaoxo-5-propan-2-yl-1,4,7,10,13,16-hexazacycloicosane-17-carboxamide

InChI

InChI=1S/C46H61N11O7/c1-4-5-14-34-42(61)57-39(26(2)3)45(64)56-36(23-27-17-18-28-11-6-7-12-29(28)22-27)43(62)54-35(16-10-21-50-46(48)49)41(60)55-37(24-30-25-51-32-15-9-8-13-31(30)32)44(63)53-33(40(47)59)19-20-38(58)52-34/h6-9,11-13,15,17-18,22,25-26,33-37,39,51H,4-5,10,14,16,19-21,23-24H2,1-3H3,(H2,47,59)(H,52,58)(H,53,63)(H,54,62)(H,55,60)(H,56,64)(H,57,61)(H4,48,49,50)

InChI Key

GVZTZLFKKLVBJF-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4)C(C)C

Origin of Product

United States

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